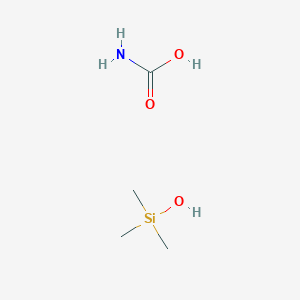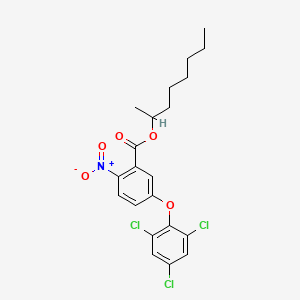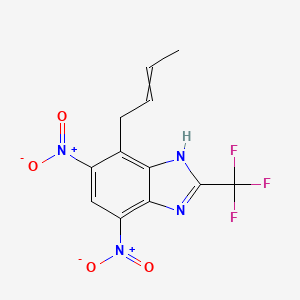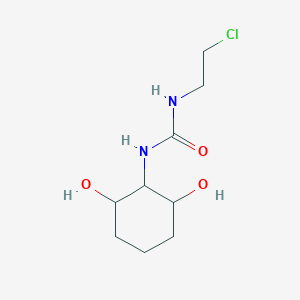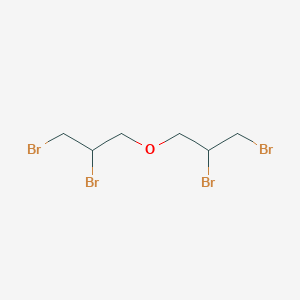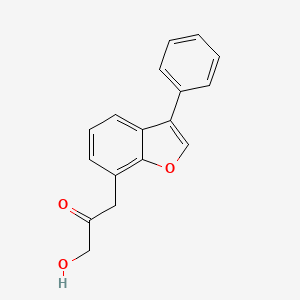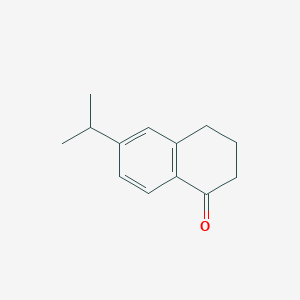![molecular formula C12H18OSi B14611917 Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- CAS No. 59021-31-7](/img/structure/B14611917.png)
Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- is an organosilicon compound with the molecular formula C12H18OSi It is characterized by the presence of a silicon atom bonded to three methyl groups and an ethenyl group substituted with a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- typically involves the reaction of trimethylsilyl chloride with a suitable phenylmethyl-substituted ethenyl alcohol under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The phenylmethyl group provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, trimethyl(phenylethynyl)-: Similar in structure but contains an ethynyl group instead of an ethenyl group.
Silane, trimethyl-: Lacks the phenylmethyl and ethenyl groups, making it less reactive.
Phenyl(trimethylsilyl)acetylene: Contains a phenyl and trimethylsilyl group but differs in the position of the silicon atom.
Uniqueness
Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- is unique due to its combination of a silicon atom with both methyl and phenylmethyl-substituted ethenyl groups. This unique structure imparts specific chemical properties that make it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
59021-31-7 |
|---|---|
Formule moléculaire |
C12H18OSi |
Poids moléculaire |
206.36 g/mol |
Nom IUPAC |
trimethyl(3-phenylprop-1-en-2-yloxy)silane |
InChI |
InChI=1S/C12H18OSi/c1-11(13-14(2,3)4)10-12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 |
Clé InChI |
OEHNYSQPYONHIW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)
